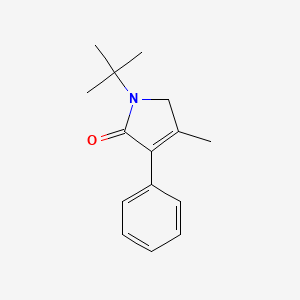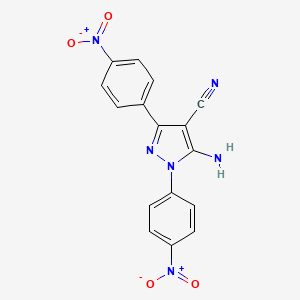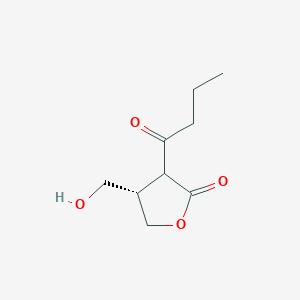![molecular formula C13H15ClO B12562471 13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one CAS No. 157667-28-2](/img/structure/B12562471.png)
13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Chlorobicyclo[641]trideca-1(13),8,11-trien-10-one is a chemical compound with the molecular formula C13H15ClO It is a bicyclic compound featuring a chlorine atom and a ketone group
Vorbereitungsmethoden
The synthesis of 13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the ketone group: Oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Analyse Chemischer Reaktionen
13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one involves its interaction with specific molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one can be compared with similar compounds such as:
13-Bromobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one: Similar structure but with a bromine atom instead of chlorine.
13-Fluorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one: Similar structure but with a fluorine atom instead of chlorine.
13-Iodobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one: Similar structure but with an iodine atom instead of chlorine.
The uniqueness of 13-Chlorobicyclo[64
Eigenschaften
CAS-Nummer |
157667-28-2 |
|---|---|
Molekularformel |
C13H15ClO |
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
13-chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one |
InChI |
InChI=1S/C13H15ClO/c14-13-10-5-3-1-2-4-6-11(13)9-12(15)8-7-10/h7-9H,1-6H2 |
InChI-Schlüssel |
IJAJWAHYCLQUFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2=CC(=O)C=CC(=C2Cl)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


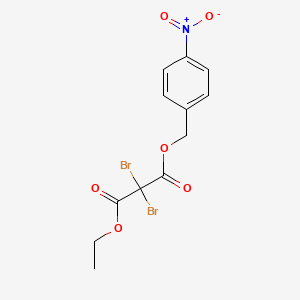

![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
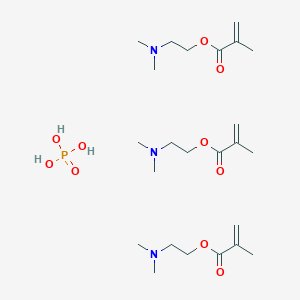
![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)

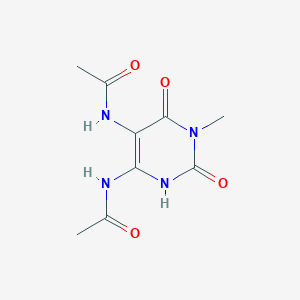
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
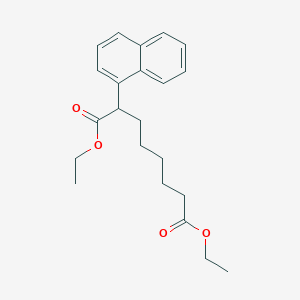
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
